molecular formula C8H2Cl2F3N3 B1427280 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine CAS No. 1220518-13-7

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Cat. No.: B1427280
CAS No.: 1220518-13-7
M. Wt: 268.02 g/mol
InChI Key: YJODODLCIOQKQS-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer therapies .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell growth and division .

Biochemical Pathways

The compound affects multiple biochemical pathways related to cell growth and survival. By inhibiting the activity of key proteins, it disrupts signaling pathways that are essential for cancer cell proliferation and survival . The downstream effects of this disruption can include cell cycle arrest, apoptosis (programmed cell death), and reduced tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of cell signaling pathways, inhibition of cell growth and proliferation, and induction of apoptosis . These effects can lead to a reduction in tumor size and potentially slow the progression of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the tumor microenvironment, including factors such as pH, oxygen levels, and the presence of other cells or molecules . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .

Future Directions

The future directions for “2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine” could involve further exploration of its potential as an anticancer agent . The review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective, and safe anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with ethyl 2-amino-6-(trifluoromethyl)nicotinate.

    Acylation and Cyclization: The starting material undergoes acylation followed by cyclization to form the pyrido[2,3-d]pyrimidine core.

    Chlorination: The intermediate product is then chlorinated using thionyl chloride under reflux conditions to introduce the chlorine atoms at the 2 and 4 positions.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination reactions.

    Hydrazine Hydrate: Employed in substitution reactions to introduce hydrazine groups.

    Ethanol: Common solvent for various reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrido[2,3-d]pyrimidine derivatives, which can have diverse biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-7-fluoropyrido[2,3-d]pyrimidine: Similar structure with a fluorine atom instead of a trifluoromethyl group.

    Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3N3/c9-5-3-1-2-4(8(11,12)13)14-6(3)16-7(10)15-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJODODLCIOQKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC(=N2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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